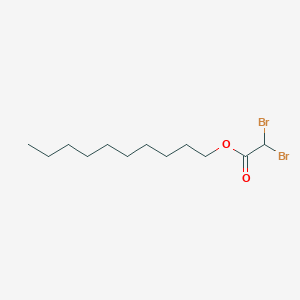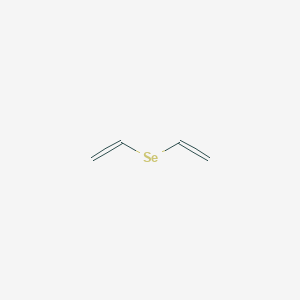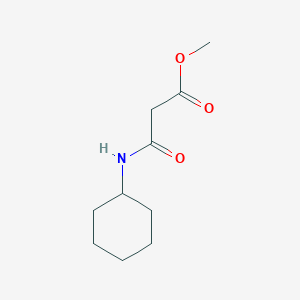
Methyl 3-(cyclohexylamino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cyclohexylamino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexylamino group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(cyclohexylamino)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl 3-oxopropanoate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(cyclohexylamino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Methyl 3-(cyclohexylamino)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 3-(cyclohexylamino)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The cyclohexylamino group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A related compound with similar structural features but different functional groups.
Methyl 3-oxopropanoate: Shares the ester backbone but lacks the cyclohexylamino group.
Uniqueness
Methyl 3-(cyclohexylamino)-3-oxopropanoate is unique due to the presence of both the cyclohexylamino and ester groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
59358-85-9 |
|---|---|
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
methyl 3-(cyclohexylamino)-3-oxopropanoate |
InChI |
InChI=1S/C10H17NO3/c1-14-10(13)7-9(12)11-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,12) |
Clé InChI |
GOCMQNPBIXWGST-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

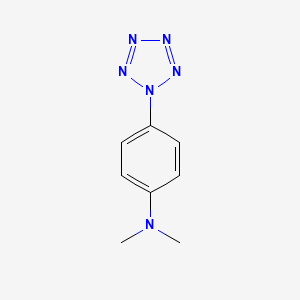

![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
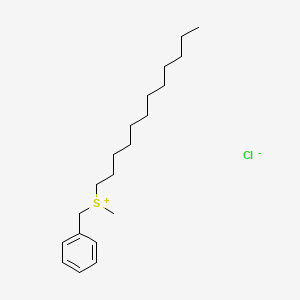
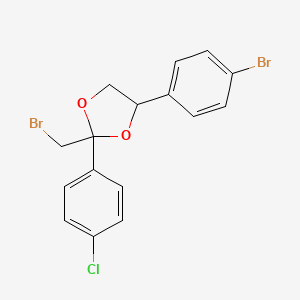
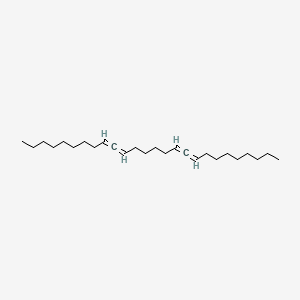
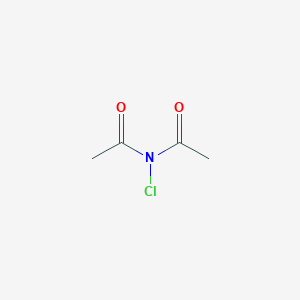
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
